2,5-Dimethyloctahydropentalene

Description

Nomenclature and Structural Characteristics of 2,5-Dimethyloctahydropentalene

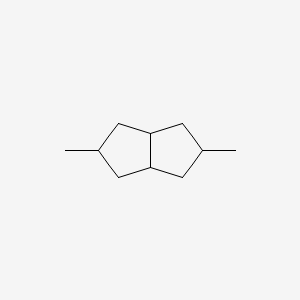

This compound is a derivative of the parent octahydropentalene ring system. Its systematic IUPAC name is 2,5-dimethyl-1,2,3,3a,4,5,6,6a-octahydropentalene. nih.gov The nomenclature for bicyclic compounds follows specific IUPAC rules. The parent name is based on the total number of carbon atoms in the entire bicyclic system, which is eight for the octahydropentalene core, leading to the root name "octane". openochem.orgwikipedia.org The prefix "bicyclo" indicates a fused or bridged ring system. wikipedia.org Following the prefix, brackets contain numbers representing the number of carbon atoms in each path connecting the two bridgehead carbons, arranged in descending order. openochem.org For octahydropentalene (bicyclo[3.3.0]octane), there are two paths of three carbons and one path of zero carbons directly connecting the bridgehead atoms. nih.govlibretexts.org

The structural characteristics of this compound are defined by this bicyclo[3.3.0]octane skeleton with two methyl groups attached at the 2nd and 5th carbon positions. The numbering of the carbon chain begins at one bridgehead atom, proceeds along the longest path to the second bridgehead, and continues along the next longest path. wikipedia.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 2,5-dimethyl-1,2,3,3a,4,5,6,6a-octahydropentalene nih.gov |

| Molecular Formula | C₁₀H₁₈ nih.gov |

| Molecular Weight | 138.25 g/mol nih.gov |

| CAS Number | 28588-55-8 nih.gov |

| Parent System | Bicyclo[3.3.0]octane nih.gov |

Historical Context and Significance of Bicyclic Alkanes in Synthetic Strategy

Bicyclic alkanes are a critically important class of molecules in organic chemistry, serving as foundational structures in numerous natural and synthetic compounds. fiveable.me Historically, the study of bicyclic systems like decalin (bicyclo[4.4.0]decane) and norbornane (B1196662) (bicyclo[2.2.1]heptane) has been instrumental in developing fundamental concepts of stereochemistry and reaction mechanisms. masterorganicchemistry.com The rigid frameworks of these molecules provide a constrained environment that allows chemists to study the geometric requirements of chemical reactions.

In synthetic strategy, bicyclic compounds are highly valued for several reasons:

Structural Motifs: They form the core of many biologically active molecules, including terpenes, steroids, and alkaloids. fiveable.menumberanalytics.com The synthesis of these complex natural products often relies on the strategic construction of bicyclic intermediates.

Versatile Intermediates: Their unique structural features and ability to undergo a wide variety of chemical reactions make them versatile building blocks for creating more complex molecular architectures. numberanalytics.com

Stereochemical Control: The defined and often rigid conformation of bicyclic systems can be leveraged to control the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of pharmaceuticals where specific stereoisomers are required for biological activity. masterorganicchemistry.com

The synthesis of bicyclic compounds themselves often involves powerful ring-closing reactions, such as intramolecular cyclizations or the Diels-Alder reaction, which have become cornerstone methods in modern organic synthesis. fiveable.me

Overview of Research Directions Pertaining to Polycyclic Hydrocarbons

Research pertaining to polycyclic hydrocarbons is a dynamic and evolving field. While a significant portion of research focuses on polycyclic aromatic hydrocarbons (PAHs) due to their environmental prevalence and impact, the study of saturated and partially saturated polycyclic systems continues to be an area of intense investigation. nih.govnih.govresearchgate.net

Current and future research directions include:

Novel Synthetic Methods: A primary focus is the development of new, efficient, and stereoselective methods for constructing complex polycyclic frameworks. This includes accessing challenging medium-sized rings (8-11 members), which often suffer from high ring strain. nih.gov

Medicinal Chemistry: Polycyclic alkanes are explored as bioisosteres—substitutes for other chemical groups in biologically active molecules—to improve properties such as metabolic stability, lipophilicity, and binding affinity. Their rigid structures can help lock a molecule into a bioactive conformation.

Materials Science: The unique three-dimensional shapes of polycyclic hydrocarbons make them attractive candidates for applications in materials science. They can serve as building blocks for molecular cages, host-guest systems, and other nanostructures.

Computational Chemistry: Advanced computational methods are increasingly used to study the conformational landscapes, stability, and reactivity of complex polycyclic systems. biomedres.us These theoretical insights guide synthetic efforts and help explain the properties of these molecules.

The ongoing exploration of polycyclic hydrocarbons continues to push the boundaries of synthetic chemistry and contributes to advancements in medicine, materials science, and our fundamental understanding of chemical structure and reactivity.

Structure

3D Structure

Properties

CAS No. |

28588-55-8 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

2,5-dimethyl-1,2,3,3a,4,5,6,6a-octahydropentalene |

InChI |

InChI=1S/C10H18/c1-7-3-9-5-8(2)6-10(9)4-7/h7-10H,3-6H2,1-2H3 |

InChI Key |

SQRZZYQFRGXZID-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2CC(CC2C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyloctahydropentalene and Its Derivatives

Retrosynthetic Analysis of the Octahydropentalene Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. numberanalytics.com For the octahydropentalene core, a common retrosynthetic strategy involves disconnecting the bicyclic system to reveal more manageable precursors. A key disconnection often targets the carbon-carbon bonds at the fusion of the two five-membered rings. This approach can lead to precursors such as substituted cyclopentane (B165970) or cyclohexane (B81311) derivatives, which can then be cyclized to form the desired bicyclo[3.3.0]octane skeleton. For instance, the synthesis of an aza-octahydropentalene core has been conceptualized through a retrosynthetic analysis that leads back to simpler, chiral starting materials. acs.orgacs.org Deconstructive strategies involving the fragmentation of C(sp³)–C(sp²) bonds have also emerged as a powerful tool, offering novel retrosynthetic disconnections for complex molecules. nih.gov

Preparation of Key Precursors for 2,5-Dimethyloctahydropentalene

The synthesis of this compound relies on the availability of specific precursor molecules. These precursors are strategically designed to contain the necessary carbon framework and functional groups to facilitate the construction of the target molecule.

Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione as a Synthetic Intermediate

A pivotal intermediate in the synthesis of this compound derivatives is cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. chembk.com This diketone possesses the core bicyclic structure with methyl groups at the bridgehead positions, making it an ideal precursor.

The most common and efficient method for synthesizing this intermediate is the Weiss–Cook reaction. acs.orgacs.org This reaction involves the condensation of biacetyl with two equivalents of dimethyl 1,3-acetonedicarboxylate. acs.org The process proceeds through a sequence of aldol (B89426) and Michael reactions to construct the bicyclic framework. acs.org

The synthesis can be performed in two main steps:

Formation of the bis-enol intermediate : Biacetyl is reacted with dimethyl-1,3-acetonedicarboxylate in the presence of sodium bicarbonate in water. acs.orgorgsyn.org This step yields a tetraester bis-enol intermediate. acs.org

Acid-catalyzed cyclization and decarboxylation : The intermediate is then treated with hydrochloric acid and acetic acid at reflux to induce cyclization and decarboxylation, affording the desired cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. acs.orgorgsyn.org

This method has been developed and optimized for use in undergraduate organic chemistry laboratories, highlighting its reliability and robustness. acs.orgacs.org The cis isomer of the product is found to be more stable than the trans isomer. acs.org

| Reagents | Conditions | Product | Yield |

| Biacetyl, Dimethyl 1,3-acetonedicarboxylate, Sodium bicarbonate | Water, 55 °C, 1 hour | Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate | Not specified |

| Tetraester intermediate, Hydrochloric acid, Acetic acid | Reflux, 3-6 hours | cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | 75-77% (recrystallized) orgsyn.org |

Strategies for Methyl Group Introduction on the Octahydropentalene Scaffold

The introduction of methyl groups onto the octahydropentalene scaffold can be achieved through various synthetic strategies. One direct approach involves starting with a precursor that already contains the desired methyl groups, such as in the synthesis of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione from biacetyl (2,3-butanedione). acs.org

Alternatively, methylation can be performed on a pre-existing octahydropentalene core. For instance, cyclopentadiene (B3395910) can be subjected to methylation followed by ketonization and other steps to prepare cis-tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione. chembk.com The specific details of these methylation reactions, such as the reagents and conditions, are crucial for controlling the regioselectivity and stereoselectivity of the methyl group addition.

Direct Synthetic Approaches to the this compound System

Direct synthetic routes to the this compound system, which lacks the keto functionalities of the common intermediate, would typically involve the reduction of the corresponding diketone. A standard method for such a transformation is the Wolff-Kishner reduction or the Clemmensen reduction, which are classic methods for the deoxygenation of ketones to alkanes.

While specific literature detailing the direct synthesis of this compound is not abundant in the provided search results, the logical synthetic step would be the complete reduction of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. This would yield the saturated hydrocarbon, this compound.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold allows for the creation of a diverse range of derivatives with potentially interesting properties.

Formation of Peroxo-Containing Octahydropentalene Systems

The introduction of peroxo groups onto the octahydropentalene framework leads to the formation of energetic materials. morressier.com A systematic study has reported the synthesis of 2,2,5,5-tetrahydroperoxy-cis-3,6-dimethyloctahydropentalene. morressier.com

The general synthesis of such peroxo complexes often involves the reaction of a corresponding ketone with hydrogen peroxide. numberanalytics.comcdmf.org.br In the context of the octahydropentalene system, cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione would serve as the starting material. The reaction with a high concentration of hydrogen peroxide, often in the presence of an acid catalyst, would lead to the formation of geminal dihydroperoxides at the carbonyl positions, ultimately yielding the tetrahydroperoxy derivative. These compounds are noted for their high oxygen-to-carbon ratios and strain energies, contributing to their energetic properties. morressier.com

| Starting Material | Reagents | Product |

| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | Hydrogen Peroxide | 2,2,5,5-tetrahydroperoxy-cis-3,6-dimethyloctahydropentalene morressier.com |

Synthesis of Diallyl-Dimethyloctahydropentalene Diols

A key intermediate in the elaboration of the this compound scaffold is the corresponding diallyl diol. A straightforward approach to this class of compounds involves the treatment of a diketone precursor with an allyl Grignard reagent. For instance, the diketone precursor, 3a,6a-dimethyloctahydropentalene-2,5-dione, can be subjected to a Grignard reaction with allylmagnesium bromide to yield 2,5-diallyl-3a,6a-dimethyloctahydropentalene-2,5-diol. niscpr.res.in This reaction typically proceeds in good yield, providing a versatile building block for further transformations. niscpr.res.in

The synthesis of diols, in a broader context, can be achieved through various methods, including the dihydroxylation of alkenes using reagents like osmium tetroxide or through a two-step process involving epoxidation followed by hydrolysis. youtube.comorganic-chemistry.org The reduction of dicarbonyl compounds using agents such as sodium borohydride (B1222165) or lithium aluminum hydride also affords diols. youtube.com For the synthesis of 1,4-diols, methods such as the iridium-catalyzed C-H silylation of alkenes followed by oxidation have been developed. nih.gov

Table 1: Synthesis of 2,5-Diallyl-3a,6a-dimethyloctahydropentalene-2,5-diol

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3a,6a-dimethyloctahydropentalene-2,5-dione | Allylmagnesium bromide | 2,5-Diallyl-3a,6a-dimethyloctahydropentalene-2,5-diol | 79% | niscpr.res.in |

Introduction of Carboxylate and other Functional Groups onto the Scaffold

The functionalization of the octahydropentalene skeleton with carboxylate and other groups is crucial for creating derivatives with potential biological activity. The introduction of a carboxylate group can be accomplished through various synthetic transformations. One common method involves the oxidation of a primary alcohol or an aldehyde. For example, if the octahydropentalene scaffold possesses a suitable precursor functional group, it can be converted to a carboxylic acid. researchgate.net

Another strategy involves the conversion of a carboxylic acid to other functional groups. For instance, a carboxylic acid can be converted to a diazoketone, which can then undergo a Wolff rearrangement to form a homologated ester. researchgate.net Furthermore, the carboxylate group itself can be a site for further reactions, such as nucleophilic substitution, to generate a variety of biologically active derivatives. researchgate.net The introduction of functional groups is a key step in modifying the properties of the parent molecule. uci.educhemsimplified.comuwo.calibretexts.orgimperial.ac.uk

In the context of related bicyclic systems, the conversion of a carboxylate group to a glyoxal (B1671930) group has been reported. researchgate.net Additionally, the synthesis of β-ketophosphonates has been achieved from pentalenofurane alcohols by a sequence of oxidation to the acid, esterification, and reaction with the lithium salt of dimethyl methanephosphonate. researchgate.net

Enantioselective and Diastereoselective Synthetic Routes to Octahydropentalene Frameworks

The control of stereochemistry is a paramount challenge in the synthesis of complex molecules like this compound. The fused ring system can exist as cis or trans isomers, with the cis form being significantly more stable. biomedres.us The development of enantioselective and diastereoselective methods is essential for accessing specific stereoisomers, which often exhibit distinct biological activities. wikipedia.org

Chiral Pool and Asymmetric Catalysis Approaches to Octahydropentalene Derivatives

Chiral pool synthesis is a widely used strategy that utilizes readily available chiral starting materials to synthesize the target molecule. wikipedia.org This approach is particularly attractive when the desired product shares a similar chirality with an inexpensive natural building block like an amino acid or a sugar. wikipedia.orgchiralpedia.com For instance, the enantioselective synthesis of a functionalized aza-octahydropentalene has been achieved starting from 4-(R)-hydroxy-l-proline. acs.org

Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of chiral molecules. nih.govccnu.edu.cnnih.govchiralpedia.com This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.org Various catalytic systems have been developed, including those based on transition metals with chiral ligands and organocatalysts. nih.govchiralpedia.com For example, palladium-catalyzed asymmetric reactions have been employed in the synthesis of enantiomerically enriched octahydropentalene derivatives. organic-chemistry.org Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the efficient production of enantiopure compounds. chiralpedia.comnih.govchiralpedia.comchemrxiv.org

Table 2: Approaches to Enantioselective Synthesis

| Approach | Description | Key Features | References |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Simple, relies on existing chirality. | wikipedia.orgchiralpedia.com |

| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity. | Highly efficient, can generate new chiral centers. | nih.govccnu.edu.cnnih.govchiralpedia.com |

Stereocontrol in the Construction of Fused Ring Systems

The construction of fused ring systems with precise stereocontrol is a complex task. chemistryschool.net Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. unc.eduresearchgate.netmdpi.comnumberanalytics.com Various strategies have been developed to achieve high diastereoselectivity in the formation of cyclic and bicyclic systems.

Intramolecular reactions, such as the Diels-Alder reaction, are powerful tools for constructing fused ring systems with a high degree of stereocontrol. vanderbilt.edu The stereochemical outcome of these reactions is often dictated by the geometry of the starting materials. vanderbilt.edu Ring-closing metathesis is another important reaction for the formation of cyclic compounds and has been used in the synthesis of complex polycyclic systems. niscpr.res.in

The relative stereochemistry of substituents on the octahydropentalene scaffold can be influenced by the sequence of reactions employed. For example, in the synthesis of the ABCD ring system of rubriflordilactone B, the order of a ring-closing metathesis and an enolate oxidation determined the final relative stereochemistry. unc.edu Furthermore, the hydrodealkenylative cleavage of C(sp³)–C(sp²) bonds in terpene-derived starting materials has been shown to produce cis-fused octahydropentalenes with multiple stereocenters. nih.gov

Table 3: Methods for Stereocontrolled Ring Construction

| Method | Description | Application | References |

|---|---|---|---|

| Intramolecular Diels-Alder | Cycloaddition reaction to form fused rings. | Synthesis of hydroindene and hydronaphthalene systems. | vanderbilt.edu |

| Ring-Closing Metathesis | Formation of cyclic compounds from dienes. | Synthesis of bis-spirocyclic systems. | niscpr.res.in |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 2,5-dimethyloctahydropentalene in solution. libretexts.orgnih.gov While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, advanced two-dimensional (2D) NMR experiments are required to unambiguously establish connectivity and stereochemistry in this complex bicyclo[3.3.0]octane system. numberanalytics.comipb.pt

Detailed research findings indicate that for bicyclic alkanes, specific 2D NMR techniques are crucial:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would map the proton-proton correlations within each five-membered ring and connect the methyl groups to their respective methine protons, confirming the carbon skeleton's connectivity. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of ¹H and ¹³C signals to specific CH, CH₂, and CH₃ groups within the molecule. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is paramount for stereochemical assignment. It detects protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY can distinguish between cis- and trans-fused ring systems and determine the relative orientation of the two methyl groups (i.e., syn or anti) by observing through-space correlations between protons across the ring system.

The combination of these techniques allows for a complete assignment of all proton and carbon signals and provides definitive proof of the molecule's relative stereochemistry. biomedres.usacs.org

Interactive Table: Representative NMR Data for a this compound Isomer

| Atom Type | Technique | Expected Chemical Shift (ppm) | Key Correlations |

| Methyl Protons (-CH₃) | ¹H NMR | 0.8 - 1.1 | Singlet or Doublet |

| Methyl Carbons (-CH₃) | ¹³C NMR | 15 - 25 | - |

| Methylene Protons (-CH₂-) | ¹H NMR | 1.2 - 1.9 | Complex Multiplets |

| Methylene Carbons (-CH₂-) | ¹³C NMR | 25 - 40 | - |

| Methine Protons (-CH-) | ¹H NMR | 1.5 - 2.2 | Complex Multiplets |

| Methine Carbons (-CH-) | ¹³C NMR | 40 - 55 | - |

| Bridgehead Protons (-CH-) | ¹H NMR | 2.0 - 2.8 | Complex Multiplets |

| Bridgehead Carbons (-CH-) | ¹³C NMR | 45 - 60 | - |

| Connectivity | COSY | - | Shows H-C-C-H networks |

| 1-Bond C-H | HSQC | - | Links each proton to its carbon |

| 2-3 Bond C-H | HMBC | - | Confirms substituent placement |

| Spatial Proximity | NOESY | - | Determines cis/trans fusion and substituent orientation |

Infrared (IR) Spectroscopy for Functional Group Analysis and Mechanistic Probes

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and is primarily used to identify the functional groups present. utdallas.edu For a saturated hydrocarbon like this compound, the spectrum is relatively simple as it lacks highly polar functional groups. However, it serves as a valuable fingerprint for the molecule. utdallas.eduspectroscopyonline.com

The key absorptions in the IR spectrum of this compound are:

C-H Stretching: Strong, sharp absorptions in the 3000–2850 cm⁻¹ region, characteristic of sp³-hybridized C-H bonds. libretexts.org

C-H Bending: Absorptions in the 1470–1450 cm⁻¹ range corresponding to scissoring vibrations of CH₂ groups, and bands in the 1370-1350 cm⁻¹ region from methyl C-H rocking. libretexts.org

While conventional IR is used for structural confirmation, time-resolved infrared (TRIR) spectroscopy can be employed as a mechanistic probe in reactions involving the pentalene (B1231599) motif. datapdf.comwikipedia.org For instance, if a pentalene derivative is used to generate a transient species like a diradical, TRIR can monitor the appearance and disappearance of vibrational bands of this short-lived intermediate on timescales from picoseconds to microseconds. datapdf.commpg.de This provides direct structural information about reaction intermediates that cannot be isolated. pw.liveunacademy.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| C-H Stretch (sp³) | 3000 - 2850 | Strong | Characteristic of all alkanes. |

| C-H Bend (Scissoring) | 1470 - 1450 | Medium | From -CH₂- groups. |

| C-H Bend (Methyl Rock) | 1370 - 1350 | Medium-Weak | From -CH₃ groups. |

| C-C Stretch/Skeletal | < 1300 | Medium-Weak | Complex pattern, unique to the molecule (fingerprint). |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound, and for gaining structural information through analysis of its fragmentation patterns. udel.edursc.org For this compound (C₁₀H₁₈), the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) of 138. nih.gov High-resolution mass spectrometry (HRMS) can distinguish its exact mass (138.14085) from other elemental compositions that have the same nominal mass, thereby confirming the molecular formula. rsc.org

Electron impact (EI) ionization typically causes the molecular ion to fragment in a predictable manner. The fragmentation pattern is a fingerprint that helps confirm the structure. idc-online.comtutorchase.com For a bicyclic alkane like this compound, key fragmentation pathways include: libretexts.orgdocbrown.info

Loss of a methyl group (•CH₃): This results in a prominent peak at m/z 123 (M-15).

Loss of an ethyl group (•C₂H₅): This leads to a peak at m/z 109 (M-29).

Cleavage of the bicyclic ring system: The fused ring structure can break apart in various ways, leading to a series of fragment ions corresponding to C₃, C₄, and C₅ hydrocarbon cations. Common fragments for alkanes are observed at m/z values such as 43, 57, 71, and 85. idc-online.com

The relative abundance of these fragments provides clues about the stability of the resulting carbocations and can help differentiate between various isomers. tutorchase.comwhitman.edu

Interactive Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Type of Cleavage |

| 138 | [C₁₀H₁₈]⁺ | Molecular Ion (M⁺) |

| 123 | [C₉H₁₅]⁺ | Loss of •CH₃ (M-15) |

| 109 | [C₈H₁₃]⁺ | Loss of •C₂H₅ (M-29) |

| 95 | [C₇H₁₁]⁺ | Loss of •C₃H₇ (M-43) |

| 81 | [C₆H₉]⁺ | Ring cleavage fragments |

| 67 | [C₅H₇]⁺ | Ring cleavage fragments |

| 57 | [C₄H₉]⁺ | Butyl cation fragment |

| 43 | [C₃H₇]⁺ | Propyl cation fragment |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Octahydropentalene Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid. numberanalytics.com While this compound itself is not a crystalline solid at room temperature, the technique is invaluable for analyzing solid derivatives. researchgate.net By synthesizing a crystalline derivative—for example, by introducing functional groups like diols, dicarboxylic acids, or benzoates—it is possible to obtain a single crystal suitable for X-ray diffraction analysis. researchgate.netsemanticscholar.org

This method provides an unambiguous determination of:

Molecular Connectivity: It confirms the bonding framework of the molecule.

Conformation: It reveals the exact solid-state conformation of the two five-membered rings (e.g., envelope, twist) and the precise bond lengths and angles. rsc.org

Absolute Stereochemistry: For chiral derivatives crystallized with a known chiral agent or by using anomalous dispersion, X-ray crystallography can determine the absolute configuration (R/S) at each stereocenter, definitively establishing the molecule's three-dimensional structure. researchgate.netscribd.com

Studies on various octahydropentalene derivatives have successfully used this method to establish the configuration of the ring fusion and substituents, providing foundational data for understanding structure-property relationships. researchgate.netsemanticscholar.orgrsc.org

Interactive Table: Illustrative Structural Data from X-ray Crystallography of a Pentalene Derivative

| Structural Parameter | Typical Value | Information Gained |

| C-C Bond Length | ~1.54 Å | Confirms single bond character. |

| C-H Bond Length | ~0.96 - 1.10 Å | Standard sp³ C-H lengths. |

| C-C-C Bond Angle | ~102-105° | Shows ring strain in 5-membered rings. |

| Torsional Angles | Varies | Defines the precise puckering (envelope/twist) of each ring. |

| Stereochemical Descriptors | R/S | Unambiguously defines the absolute stereochemistry. |

Time-Resolved Spectroscopy for Elucidation of Reaction Intermediates Involving Dimethyloctahydropentalene Motifs (e.g., diradicals)

Time-resolved spectroscopy encompasses a range of pump-probe techniques designed to study dynamic processes and detect fleeting reaction intermediates on timescales from femtoseconds to seconds. wikipedia.orgrp-photonics.com While the saturated octahydropentalene core is relatively unreactive, the pentalene motif is central to studies of antiaromaticity and the formation of high-spin species like diradicals. rsc.orgnih.gov

In a typical experiment, a precursor containing a pentalene-type framework is excited by a short, intense "pump" laser pulse, initiating a chemical reaction. A second, weaker "probe" pulse, delayed by a precise amount of time, is then used to record a spectrum (e.g., absorption or infrared) of whatever species exist at that moment. rp-photonics.com By varying the delay time, one can track the formation and decay of short-lived intermediates. pw.liveunacademy.com

Research in this area has focused on pentalene derivatives designed to form diradicals, which are molecules with two unpaired electrons. rsc.org These species are often highly reactive but are of great interest for developing novel organic magnetic materials. rsc.orgresearchgate.net Time-resolved techniques, such as transient absorption spectroscopy and time-resolved IR (TRIR), have been used to: datapdf.comwikipedia.org

Detect the formation of diradical intermediates.

Characterize their electronic states (singlet vs. triplet). nih.gov

Measure their lifetimes, which can be extremely short.

Obtain structural information from their unique spectroscopic signatures. datapdf.com

These advanced methods provide critical insights into the reaction mechanisms and the fundamental properties of reactive species built upon the pentalene framework. rsc.orgrsc.org

Chemical Reactivity and Transformation Mechanisms of 2,5 Dimethyloctahydropentalene Derivatives

Ring-Forming and Ring-Opening Reactions Involving the Pentalene (B1231599) Core

The construction of the octahydropentalene skeleton is a key focus in synthetic organic chemistry, with various strategies developed to access this structural motif.

Ring-Closing Metathesis (RCM) in Octahydropentalene Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings, including those found in pentalene derivatives. wikipedia.orgmedwinpublishers.com This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org The reaction is valued for its functional group tolerance and its ability to form various ring sizes, typically from 5 to 30 members. wikipedia.orgmedwinpublishers.com

In the context of octahydropentalene synthesis, RCM can be employed to form one or both of the five-membered rings. For instance, a diallylated precursor can undergo RCM to furnish the bicyclic core. thieme-connect.com The choice of catalyst, often a ruthenium-based complex like Grubbs' catalyst, is crucial for the success of the reaction. organic-chemistry.org The reaction proceeds through a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org The thermodynamic driving force for the reaction, especially with terminal alkenes, is the removal of the volatile ethylene byproduct. organic-chemistry.org

A notable application involves the allylation of a ketone followed by RCM with a Grubbs catalyst to yield a cyclopropanated diquinane. thieme-connect.com The versatility of RCM is further demonstrated in its application to the synthesis of various heterocyclic and polycyclic systems. wikipedia.orgresearchgate.netrsc.org

Table 1: Key Aspects of Ring-Closing Metathesis (RCM) in Bicyclic Synthesis

| Feature | Description |

| Reaction Type | Ring-forming reaction |

| Mechanism | Olefin metathesis proceeding via a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org |

| Catalysts | Ruthenium-based catalysts (e.g., Grubbs' catalysts) are commonly used. organic-chemistry.org |

| Substrates | Typically involves the intramolecular reaction of two terminal alkenes. wikipedia.org |

| Products | Unsaturated cyclic or bicyclic compounds. wikipedia.org |

| Driving Force | Formation and removal of a volatile byproduct, such as ethylene. organic-chemistry.org |

Favorskii Ring Contraction in Related Diketone Systems

The Favorskii rearrangement is a reaction of α-halo ketones or cyclopropanones that leads to carboxylic acid derivatives. wikipedia.org In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction. wikipedia.org The reaction is typically carried out in the presence of a base, such as hydroxide, an alkoxide, or an amine. wikipedia.org

The mechanism is believed to involve the formation of an enolate on the side of the ketone away from the halogen atom. This enolate then cyclizes to form a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile. wikipedia.org For unsymmetrical cyclopropanones, the ring opening occurs to yield the more stable carbanion. msu.edu

A variation of this is the photo-Favorskii reaction, which can be induced by light. nih.govresearchgate.netacs.org This photochemical rearrangement has been studied in the context of hydroxybenzocycloalkanonyl esters, where the ring size influences the reaction pathway. nih.govresearchgate.netacs.org For instance, seven- or eight-membered cycloalkanones undergo efficient photo-Favorskii rearrangement with ring contraction. nih.govresearchgate.net In contrast, a five-membered ring is less likely to rearrange due to the increased strain energy of the resulting spirobicyclic ketone intermediate. nih.govresearchgate.net

While direct examples on 2,5-dimethyloctahydropentalene diketones are not prevalent in the provided search results, the Favorskii rearrangement of steroidal epoxy ketones has been studied, indicating its applicability to complex bicyclic systems. msu.edu

Cycloaddition Reactions (e.g., [4+2], [2+2]) Leading to or from Pentalene Scaffolds

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic frameworks, including the pentalene scaffold. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules.

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction is a cornerstone of cyclic compound synthesis. While direct application to form the octahydropentalene core wasn't detailed in the search results, the general principle of using a diene and a dienophile is widely applicable in organic synthesis for creating six-membered rings, which can be precursors to pentalene systems through further transformations.

[2+2] Cycloaddition: This reaction can be used to form four-membered rings. A notable example is the [2+2] cycloaddition of metallapentalynes with nitrosoarenes, which leads to the formation of metallapentalenoxazetes. xmu.edu.cn This demonstrates how cycloaddition chemistry can be applied to functionalized pentalene analogs.

Other Cycloadditions:

[3+2] Cycloaddition: An acid-catalyzed [3+2] cycloaddition has been used to construct cyclopenta[b]dihydrobenzofuran scaffolds. researchgate.net

[2+2+1] Cycloaddition: The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a well-established method for synthesizing cyclopentenones and can be applied to build the pentalene framework. acs.orgresearchgate.net

1,3-Dipolar Cycloaddition: The synthesis of functionalized diazacyclopenta[c]pentalenes has been achieved using a 1,3-dipolar cycloaddition of an azomethine ylide. nih.govclockss.org

Functional Group Interconversions on the this compound Framework

Functional group interconversion (FGI) is the process of converting one functional group into another. solubilityofthings.comic.ac.uk This is a fundamental aspect of organic synthesis, allowing for the strategic modification of molecules. solubilityofthings.com On the this compound scaffold, various FGIs can be performed to introduce or modify functional groups, enhancing the molecular diversity and enabling further transformations.

Common FGIs include oxidation, reduction, substitution, and addition reactions. ic.ac.uk For example, an alcohol can be oxidized to a ketone or a carboxylic acid. slideshare.net Conversely, ketones can be reduced to alcohols using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ic.ac.uk

A specific example related to the octahydropentalene core is the synthesis of octahydropentalene-2,5-disulfonic acid from the corresponding diketone. thieme-connect.com This multi-step process involves:

Reduction of the diketone to a diol.

Activation of the alcohol functions.

Nucleophilic substitution with thioacetate.

Oxidative degradation to the bischlorosulfonyl derivative.

Hydrolysis to the final disulfonic acid. thieme-connect.com

Another example is the conversion of alcohols on the pentalene framework to halides, which are good leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu

Table 2: Examples of Functional Group Interconversions on Bicyclic Systems

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Ketone | NaBH₄ or LiAlH₄ | Alcohol | ic.ac.uk |

| Alcohol | CrO₃, PCC | Ketone/Aldehyde | slideshare.net |

| Alcohol | Sulfonyl chloride | Sulfonate ester | vanderbilt.edu |

| Diketone | 1. Reduction 2. Activation 3. Thioacetate 4. Oxidation 5. Hydrolysis | Disulfonic acid | thieme-connect.com |

| Amide | Br₂, NaOH, H₂O | Amine (Hofmann Rearrangement) | byjus.com |

Rearrangement Reactions within Octahydropentalene Scaffolds

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. byjus.comnumberanalytics.com These reactions can be initiated by the formation of reactive intermediates like carbocations or carbanions. msu.edu

While specific rearrangement reactions of this compound were not explicitly detailed in the search results, rearrangements are a known class of reactions for polycyclic systems. researchgate.net For example, the vinyl cyclopropane-cyclopentene rearrangement is a key step in the formal synthesis of the alkaloid cephalotaxin, which involves complex polycyclic frameworks. researchgate.net

The driving force for many rearrangements is the formation of a more stable intermediate or product. msu.edu For instance, a 1,2-shift can occur to convert a less stable anion into a more stable one. msu.edu

Catalytic Transformations of this compound Derivatives

Catalysis plays a crucial role in the transformation of octahydropentalene derivatives, enabling efficient and selective reactions.

Catalytic Hydrogenation: The synthesis of octahydropentalene itself often involves the catalytic hydrogenation of pentalene derivatives. Catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used to saturate the double bonds. The reaction conditions, such as temperature and pressure, can influence the stereochemical outcome.

Palladium-Catalyzed Cyclizations: Palladium catalysts are effective in promoting various cyclization reactions to form bicyclo[3.3.0]octanes (octahydropentalenes). researchgate.net This includes intramolecular couplings between silyl (B83357) enol ethers and aromatic rings. researchgate.net

Ruthenium-Catalyzed Metathesis: As discussed in section 4.1.1, ruthenium catalysts are central to RCM reactions for synthesizing the pentalene core. organic-chemistry.orgresearchgate.net

Other Catalytic Reactions:

Gold-catalyzed vinylcyclopropanation of alkenes has been developed for synthesizing thio-substituted vinylcyclopropanes. researchgate.net

Cobalt carbonyl can catalyze tandem carbonylative cycloaddition reactions. researchgate.net

These catalytic methods are essential for the efficient and selective synthesis and functionalization of the this compound scaffold and its derivatives.

Theoretical and Computational Chemistry Studies of 2,5 Dimethyloctahydropentalene

Quantum Chemical Calculations for Octahydropentalene Isomers and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangements, or conformations, of molecules and the energy associated with them. nih.govlibretexts.org For cyclic systems like octahydropentalene, these calculations reveal a complex interplay of forces that dictate the molecule's preferred shapes.

Octahydropentalene, a fused bicyclic system, exists as two primary isomers: cis-octahydropentalene and trans-octahydropentalene. Computational studies have shown that the cis isomer is significantly more stable than the trans isomer by approximately 8 kcal/mol. biomedres.usbiomedres.us This substantial energy difference is attributed to the inherent strain within the molecular skeleton. The structure of trans-octahydropentalene, without the fusing bond, would resemble a high-energy conformer of an eight-membered ring, which contributes to its instability due to transannular strain. biomedres.usbiomedres.us

The conformational analysis of cis-octahydropentalene is particularly interesting. Unlike its more rigid trans counterpart, the cis isomer is a mobile and fluxional molecule. biomedres.usbiomedres.us This dynamic behavior is a result of pseudorotation within the two fused five-membered rings, a process where the molecule rapidly interconverts between various "puckered" conformations without breaking any bonds. biomedres.usbiomedres.us Quantum chemical calculations have identified and characterized numerous stable conformers for cis-octahydropentalene, which fall into several distinct categories.

Key Conformer Types of cis-Octahydropentalene

| Conformer Type | Number Identified | Description |

|---|---|---|

| Double Envelope | 13 | Both five-membered rings adopt an "envelope" pucker. |

| Envelope Half-Chair | 8 | One ring is in an envelope conformation, and the other is in a "half-chair" pucker. |

| Double Half-Chair | 2 | Both five-membered rings adopt a half-chair conformation. |

This table summarizes the identified conformer types for cis-octahydropentalene based on computational studies. biomedres.us

These calculations show that the conformational dynamics are complex, with conformers able to interconvert through various pathways. biomedres.usbiomedres.us This inherent flexibility in the cis-octahydropentalene skeleton is significant, as this structural motif appears in various natural products, where its partial mobility may play a crucial role in their biological activity. biomedres.usbiomedres.us

Density Functional Theory (DFT) for Electronic Structure and Relative Stability

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and properties of molecules. nih.govnih.gov It is particularly valuable for calculating the relative energies and stabilities of different isomers and conformers.

In the study of octahydropentalenes, DFT calculations, specifically using functionals like ωb97xd which account for van der Waals forces, have been instrumental. biomedres.usbiomedres.us These calculations corroborate the finding that cis-octahydropentalene is substantially more stable than its trans counterpart.

Relative Stability of Octahydropentalene Isomers

| Isomer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| cis-Octahydropentalene | 0 (Reference) | More Stable |

| trans-Octahydropentalene | ~8 | Less Stable |

This table highlights the significant energy difference between the cis and trans isomers of octahydropentalene as determined by computational studies. biomedres.usbiomedres.us

Beyond relative energies, DFT provides a detailed picture of the electronic structure. This includes:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For instance, in stable azapentalene derivatives, which are related heterocyclic systems, the HOMO shows a significant contribution from a cyclopentadienyl (B1206354) anion-type structure, which enhances stability. acs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are useful for predicting sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: This analysis examines electron delocalization between filled and unfilled orbitals, providing insight into stabilizing interactions like hyperconjugation. nih.govresearchgate.net

For the octahydropentalene system, DFT calculations confirm that the stability difference between isomers is rooted in the fundamental electronic and structural properties of their fused-ring frameworks. biomedres.us

Computational Modeling of Reaction Pathways and Transition States

Understanding how a chemical reaction proceeds requires identifying the intermediates and, most importantly, the transition states that connect them. ims.ac.jparxiv.org A transition state is a fleeting, high-energy configuration at the peak of the reaction energy profile that represents the point of no return. mit.edu Due to their transient nature, transition states are nearly impossible to observe experimentally, making computational modeling an indispensable tool for their study. ims.ac.jp

While specific reaction pathways involving 2,5-dimethyloctahydropentalene have not been detailed, the general computational methodologies are well-established. Quantum chemistry methods, including DFT, are used to map out the potential energy surface (PES) of a reaction. arxiv.orgnih.gov This involves:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates, which correspond to energy minima on the PES.

Finding Transition States: Searching for the first-order saddle points on the PES that connect these minima. This is the most challenging part of the calculation. ims.ac.jp

Several algorithmic approaches exist to locate transition states. A common and robust method is the Nudged Elastic Band (NEB) method, which optimizes a path between a known reactant and product to find the transition state. ims.ac.jp Advanced machine-learning models are also being developed to predict transition state structures much more rapidly than traditional quantum chemistry methods. mit.edu By calculating the energy of the transition state relative to the reactants, chemists can determine the activation energy barrier, a key factor that governs the rate of a chemical reaction. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations identify stable conformers and transition states, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to watch how molecules move, vibrate, and change their shape. youtube.com

This technique is particularly useful for exploring a molecule's conformational landscape , which is a map of all thermally accessible conformations and the transitions between them. nih.gov For a flexible molecule like cis-octahydropentalene, an MD simulation can reveal the pathways and timescales of interconversion between its many envelope and half-chair forms. biomedres.usbiomedres.us

Key insights from MD simulations include:

Conformational Sampling: Ensuring that a simulation has run long enough to explore all relevant regions of the conformational landscape is crucial for reliable predictions. ed.ac.uk

Dynamic Behavior: MD can model the dynamic processes of ligand binding, protein folding, or, in this case, the pseudorotation of cyclic systems. youtube.comnih.gov

Thermodynamic Properties: By analyzing the simulation trajectory, it is possible to calculate thermodynamic properties like the free energy of binding. youtube.com

For cis-octahydropentalene, a "spherical conformational landscape" model has been proposed to fully describe its fluxional nature. biomedres.usresearchgate.net MD simulations can be used to populate this landscape, showing which conformations are most prevalent and how the molecule transitions between them, providing a dynamic picture that complements the static energy calculations from DFT.

Synthesis and Exploration of Octahydropentalene Derivatives and Analogs

Systematic Modification of Methyl Substituents on the 2,5-Positions

Direct functionalization of the methyl groups on a pre-formed 2,5-dimethyloctahydropentalene scaffold is often synthetically challenging. A more versatile and systematic approach involves the use of a common precursor that can be modified before the final formation of the saturated hydrocarbon ring system. A key intermediate for this strategy is tetrahydropentalene-2,5-dione (2,5-THP-dione), which is commercially available and amenable to various modifications. researchgate.net

The synthetic strategy begins with the alkylation of 2,5-THP-dione. This allows for the introduction of a wide variety of substituents at the positions that will become C2 and C5 in the final octahydropentalene structure. Research has demonstrated the synthesis of several alkylated derivatives and a monofunctional ketone from this dione, with optimized protocols enabling multigram-scale production. researchgate.net Following the introduction of the desired R-groups via alkylation of the dione, a standard reduction sequence (e.g., Wolff-Kishner or Clemmensen reduction, or conversion to a dithioacetal followed by hydrogenolysis) can be employed to remove the ketone functionalities, yielding the corresponding 2,5-disubstituted octahydropentalene. This modular approach provides systematic access to a library of analogs for further study.

Table 1: Synthesis of 2,5-Disubstituted Octahydropentalene Precursors from 2,5-THP-dione This table is based on synthetic derivatization strategies for pentalene (B1231599) precursors.

| Starting Material | Reaction Type | Key Reagents | Product (Precursor) | Key Finding | Reference |

| Tetrahydropentalene-2,5-dione | Ketal Protection | 2,2-dimethylpropanediol, PTSA | Monofunctional ketone (ketal protected) | Efficient protection allows for selective monofunctionalization. | researchgate.net |

| Tetrahydropentalene-2,5-dione | Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | 2-Alkyl-tetrahydropentalene-2,5-dione | Provides a route to mono-substituted octahydropentalenes. | researchgate.net |

| Tetrahydropentalene-2,5-dione | Dialkylation | Base (e.g., KHMDS), Alkyl Halide (R-X) | 2,5-Dialkyl-tetrahydropentalene-2,5-dione | Allows for symmetric or asymmetric disubstitution. | researchgate.net |

Incorporation of Heteroatoms into the Pentalene Skeleton

Replacing one or more carbon atoms of the octahydropentalene core with heteroatoms such as nitrogen, oxygen, or sulfur generates heterocyclic analogs with significantly altered electronic and conformational properties. These hetero-analogs are of great interest in medicinal chemistry. thieme-connect.com A powerful strategy for constructing such frameworks is ring-closing metathesis (RCM). thieme-connect.de

One documented approach involves the synthesis of spiro-pyrazole derivatives, which incorporates a nitrogen-containing heterocyclic ring into a pentalene-like structure. The synthesis begins with the allylation of a phenyl-substituted pyrazole (B372694) using allyl bromide. The resulting diallyl pyrazole is then subjected to RCM with a Grubbs catalyst (G-I), which facilitates the formation of the new five-membered ring fused in a spirocyclic fashion. thieme-connect.com This methodology demonstrates a viable route for the construction of complex nitrogen-containing heteroanalogs based on a cyclopentanoid framework. researchgate.net

Table 2: Synthesis of a Spiro-Pyrazole Heteroanalog via RCM This table outlines a representative synthesis of a heteroanalog.

| Precursor | Catalyst | Reaction | Product | Significance | Reference |

| Diallyl pyrazole derivative | Grubbs Catalyst G-I | Ring-Closing Metathesis (RCM) | Spiro-pyrazole derivative | Demonstrates incorporation of a nitrogen-based heterocyclic ring into a pentalene-type scaffold. | thieme-connect.com |

Octahydropentalene as a Core for Broader Polycyclic Hydrocarbon Synthesis

The rigid bicyclo[3.3.0]octane skeleton serves as an excellent starting point or "core" for the synthesis of more elaborate polycyclic hydrocarbons, including triquinanes and cage compounds. researchgate.netgrafiati.com These larger structures are prevalent in complex natural products.

A notable example is the use of a dimethyl octahydropentalene-2,5-dicarboxylate (DMOD) derivative to construct a tricyclo[3.3.0.0³⁷]octane, also known as stellane. enamine.net This transformation is achieved through an intramolecular oxidative cyclization. The process involves treating specific stereoisomers (exo,endo cis- or exo,exo cis-) of the DMOD precursor with a strong base to form a dianion, which then undergoes a two-step single-electron transfer (SET) oxidation with iodine. This sequence triggers the formation of a new carbon-carbon bond between the two five-membered rings, effectively converting the bicyclic octahydropentalene core into a rigid tricyclic cage structure. enamine.net This method highlights how the octahydropentalene framework can be strategically employed to access C(sp³)-rich polycyclic scaffolds that are of interest as bioisosteres for aromatic rings in medicinal chemistry. researchgate.net

Table 3: Synthesis of a Tricyclic Hydrocarbon from an Octahydropentalene Core This table details the transformation of an octahydropentalene derivative into a more complex polycycle.

| Starting Material | Key Reagents | Reaction Type | Product | Key Finding | Reference |

| cis-Dimethyl octahydropentalene-2,5-dicarboxylate | 1. Strong Base (e.g., LDA) 2. Iodine (I₂) | Intramolecular Oxidative Cyclization | Dimethyl stellane-1,5-dicarboxylate | The octahydropentalene core is converted into a rigid tricyclic (stellane) cage system. The reaction is highly dependent on the stereochemistry of the starting material. | enamine.net |

Synthesis of Sterically Hindered or Strained Octahydropentalene Analogs

The synthesis of octahydropentalene analogs with significant steric hindrance or ring strain provides access to high-energy molecules with unique reactivity. The most common and stable isomer of octahydropentalene is the cis-fused configuration. The corresponding trans-fused bicyclo[3.3.0]octane is considerably more strained and therefore more challenging to synthesize. rsc.org

A modern approach to construct the highly strained trans-fused bicyclo[3.3.0]octane skeleton utilizes a photoinduced intramolecular cyclization. acs.org This strategy begins with a cycloalkene derivative which is converted into a precursor containing both an acylsilane and a boronate moiety in a trans relationship on the ring. Upon photoirradiation, the acylsilane promotes a cyclization event that efficiently forms the new five-membered ring. This method yields the trans-fused bicyclic product as a single diastereomer, providing a reliable pathway to this high-energy scaffold. acs.org The synthesis and study of such strained systems are crucial for understanding the fundamental principles of chemical bonding and reactivity in non-planar cyclic molecules.

Table 4: Synthesis of a Strained trans-Fused Octahydropentalene Analog This table summarizes a modern method for synthesizing a high-energy isomer of octahydropentalene.

| Precursor Type | Energy Source | Reaction Type | Product Skeleton | Significance | Reference |

| Acylsilane with a boronate moiety | Photoirradiation (Light) | Photoinduced Intramolecular Cyclization | trans-Fused bicyclo[3.3.0]octane | Efficient, diastereoselective construction of a highly strained pentalene analog. | acs.org |

Strategic Utility of 2,5 Dimethyloctahydropentalene As a Synthetic Scaffold

Role in Constructing Complex Molecular Architectures

The octahydropentalene core, a fused bicyclic system, provides a rigid and sterically defined platform for the synthesis of complex molecules. Molecular scaffolds are structures that act as carriers for diverse, covalently attached functional groups. mdpi.com The utility of 2,5-dimethyloctahydropentalene in this capacity stems from its stable, saturated hydrocarbon skeleton, which allows for precise spatial arrangement of substituents. This is crucial in fields like medicinal chemistry and materials science, where the three-dimensional orientation of functional groups dictates biological activity or material properties. mdpi.commdpi.com The synthesis of such complex architectures often involves multi-step sequences where the pentalane core is assembled and subsequently functionalized. The defined stereochemistry of the methyl groups at the 2 and 5 positions can direct further reactions, enabling the stereoselective synthesis of complex polycyclic systems. The preparation of these scaffolds in a scalable and homogeneous manner is a key attribute for their practical application. mdpi.com

Application in the Design of Saturated Polycyclic Bioisosteres for Aromatic Systems

A significant application of this compound and related saturated polycyclic scaffolds lies in their use as bioisosteres for aromatic systems. rsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of flat, aromatic rings like benzene (B151609) with three-dimensional, saturated structures can lead to improved pharmacological profiles, including enhanced solubility, metabolic stability, and target selectivity. rsc.orgnih.gov

Stellanes, which are tricyclic hydrocarbons, have been proposed as bioisosteres for ortho-substituted benzene. scribd.com The synthesis of a stellane-1,5-dicarboxylic ester can be achieved from the exo,endo- and exo,exo-isomers of dimethyloctahydropentalene-2,5-dicarboxylate. scribd.com This transformation involves an iodination–SN2 enolate alkylation process. scribd.com The resulting three-dimensional arrangement of the carboxylate groups mimics the spatial relationship of substituents on an ortho-substituted benzene ring. This strategic replacement of a planar aromatic ring with a saturated, three-dimensional scaffold like a stellane derived from this compound highlights the potential to access new chemical space and develop novel therapeutic agents with improved properties. nih.govnih.gov

Table 1: Comparison of Aromatic and Saturated Bioisosteric Scaffolds

| Feature | Aromatic Systems (e.g., Benzene) | Saturated Polycyclic Scaffolds (e.g., derived from this compound) |

|---|---|---|

| Geometry | Planar | Three-dimensional |

| Flexibility | Rigid | Rigid |

| Lipophilicity | Generally higher | Often lower, can improve solubility |

| Metabolic Stability | Susceptible to oxidative metabolism | Generally more resistant to metabolism |

| Synthetic Access | Well-established methods | Can be challenging, but methods are evolving nih.gov |

Integration into Systems for High Energy Density Materials (focus on structural design and synthetic challenges)

The compact and rigid structure of the octahydropentalene framework makes it an intriguing building block for the design of high-energy-density materials (HEDMs). nih.govazom.com The primary goal in HEDM research is to synthesize compounds with high density and thermal stability. nih.govazom.com Cage-like organic frameworks are particularly promising due to their inherent high density and structural symmetry. rsc.org

Versatility as a Building Block in Advanced Preparative Organic Chemistry

The this compound scaffold is a versatile building block in preparative organic chemistry beyond its specific applications in bioisosteres and HEDMs. Its utility is derived from the ability to serve as a starting point for a variety of chemical transformations. The functional groups on the pentalane ring can be manipulated to introduce a wide range of other functionalities, making it a valuable intermediate in the synthesis of complex target molecules. organic-chemistry.org

For instance, derivatives of octahydropentalene can be used in the preparation of catalysts or as ligands for metal complexes. The rigid framework can provide a well-defined coordination environment for a metal center, influencing the catalytic activity and selectivity. The principles of using molecular scaffolds with defined architectures are broadly applicable in creating novel reagents and materials. mdpi.com The development of efficient synthetic methods to access and functionalize the this compound core is crucial for expanding its utility in advanced organic synthesis. organic-chemistry.org

Future Research Directions for 2,5 Dimethyloctahydropentalene Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of the pentalene (B1231599) core has historically been a significant challenge due to the inherent instability of the antiaromatic unsaturated system. wikipedia.org However, the synthesis of saturated derivatives like 2,5-dimethyloctahydropentalene opens up new avenues for exploration. Future research in this area will likely focus on developing novel and highly efficient synthetic routes that offer high yields, scalability, and access to specific stereoisomers.

Current synthetic strategies for related pentalene derivatives often involve metal-induced dimerization reactions, catalytic C-H activation, and carbopalladation reaction cascades. bohrium.com For instance, a palladium-catalyzed homocoupling reaction has been utilized to synthesize a novel pentalene-centered polycyclic system. acs.org Another approach involves a bioinspired synthesis of dihydropentalene-based chromophores from an oligoketone chain, which proceeds via an intramolecular aldol (B89426) condensation. rsc.org

| Synthetic Strategy | Potential for this compound | Key Advantages |

| Metal-Induced Dimerization | Adaptation of existing methods for substituted precursors. | Potentially high yields and regioselectivity. bohrium.com |

| C-H Activation | Direct functionalization of simpler pentalane precursors. | Atom-economical and efficient. bohrium.com |

| Carbopalladation Cascade | Construction of the bicyclic core from simple starting materials. | High bond-forming efficiency. bohrium.com |

| Bioinspired Synthesis | Utilization of renewable starting materials and enzymatic transformations. | Sustainable and potentially stereoselective. rsc.org |

| Diene Metathesis | Use of biorenewable diene monomers for precursor synthesis. | Access to a variety of substituted pentalanes. nih.govfigshare.comnih.gov |

Advancements in Asymmetric Synthesis and Stereocontrol of Pentalene Derivatives

The presence of two stereocenters at the 2 and 5 positions of this compound means that it can exist as multiple stereoisomers. The control of the relative and absolute stereochemistry during the synthesis is a significant challenge and a key area for future research. The development of asymmetric synthetic methods will be paramount for accessing enantiomerically pure forms of this compound, which is crucial for applications in areas such as medicinal chemistry and materials science.

Future research will likely draw inspiration from the significant advancements made in asymmetric catalysis. mit.edunih.govnih.gov For instance, catalytic enantioselective cyclopropenation has been successfully used to set the absolute stereochemistry in the synthesis of (-)-pentalenene. nih.gov Similarly, stereoselective methods for the synthesis of other cyclic systems, such as β-substituted phenylalanine-β-phenylisoserine-derived tripeptides and paeonilactones, demonstrate the power of modern synthetic techniques in controlling stereochemistry. williams.edunih.gov

The application of organocatalysis, transition-metal catalysis with chiral ligands, and biocatalysis will be instrumental in achieving high levels of stereocontrol. rsc.orgrug.nl For example, DNA-based asymmetric catalysis has shown promise for a variety of reactions in aqueous media. rug.nl The development of chiral auxiliaries specifically designed for pentalene synthesis could also provide a powerful tool for diastereoselective transformations. researchgate.net A thorough understanding of the reaction mechanisms and the factors influencing stereoselectivity will be essential for the rational design of new and improved asymmetric syntheses.

| Asymmetric Strategy | Potential Application to this compound | Expected Outcome |

| Chiral Transition-Metal Catalysis | Enantioselective cyclization or functionalization reactions. | Access to specific enantiomers with high enantiomeric excess. nih.gov |

| Organocatalysis | Asymmetric aldol or Michael addition reactions to build the carbon skeleton. | Metal-free and environmentally friendly synthesis of chiral intermediates. mit.edunih.gov |

| Biocatalysis | Enzymatic desymmetrization of prochiral precursors. | Highly stereoselective transformations under mild conditions. rsc.org |

| Chiral Auxiliaries | Diastereoselective synthesis of intermediates. | Control of relative stereochemistry. researchgate.net |

Exploration of New Chemical Transformations and Reactivity Patterns

The chemical reactivity of the this compound core is largely unexplored. Future research will focus on understanding its fundamental reactivity and exploring new chemical transformations. The saturated pentalane skeleton is expected to be significantly more stable than its unsaturated counterpart, allowing for a wider range of chemical modifications.

Studies on the reactivity of related pentalene systems have shown that they can undergo a variety of reactions. For instance, magnesium pentalenides exhibit electrophilic addition at the 1,5-positions, with the stereoselectivity being dependent on the size of the electrophile. acs.org The functionalization of the pentalene core with various substituents can significantly alter its electronic properties and reactivity. nih.govnih.gov Furthermore, pentalene derivatives have been shown to act as ligands in organometallic chemistry, forming stable complexes with various metals. rsc.orgtu-darmstadt.decapes.gov.br

Future investigations into the reactivity of this compound could include:

Selective C-H functionalization: The development of methods for the selective activation and functionalization of the C-H bonds at various positions on the octahydropentalene ring would provide a powerful tool for creating a diverse range of derivatives.

Ring-opening reactions: Investigating the conditions under which the bicyclic system can be selectively opened could lead to the synthesis of novel acyclic or monocyclic compounds.

Oxidation and reduction reactions: Understanding the behavior of the molecule under oxidative and reductive conditions will be crucial for its application in various chemical processes.

Coordination chemistry: The potential of this compound and its derivatives to act as ligands for transition metals could lead to the development of new catalysts and materials.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are becoming increasingly important in modern organic synthesis. ucl.ac.ukunicam.itrsc.org Future research on this compound should embrace these principles by developing environmentally benign synthetic methods. This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous solvents and reagents. rsc.org

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. beilstein-journals.orgnih.govthieme-connect.deacs.org These benefits include enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation and scalability. youtube.com

The integration of flow chemistry into the synthesis of this compound could lead to significant improvements in efficiency and safety. For example, hazardous or unstable intermediates could be generated and consumed in situ, minimizing their accumulation and the associated risks. nih.gov Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can lead to higher yields and selectivities. acs.org The development of telescoped flow systems, where multiple reaction steps are performed sequentially without intermediate purification, could dramatically streamline the synthesis of complex pentalene derivatives. mit.edu

| Technology | Application in Pentalene Synthesis | Key Benefits |

| Flow Chemistry | Continuous synthesis of this compound and its derivatives. | Improved safety, efficiency, scalability, and automation. beilstein-journals.orgnih.govthieme-connect.de |

| Sustainable Solvents | Replacement of hazardous organic solvents with greener alternatives. | Reduced environmental impact and improved process safety. ucl.ac.uk |

| Biocatalysis | Use of enzymes for selective transformations. | High selectivity, mild reaction conditions, and reduced waste. rsc.org |

| Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Reduced reliance on fossil fuels and improved sustainability. nih.govfigshare.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.